molecular formula C8H8BrNO3 B1289316 5-Bromo-2-ethoxynicotinic acid CAS No. 393184-78-6

5-Bromo-2-ethoxynicotinic acid

Cat. No.: B1289316
CAS No.: 393184-78-6
M. Wt: 246.06 g/mol
InChI Key: WWLDXHCDXKRRTC-UHFFFAOYSA-N
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Description

5-Bromo-2-ethoxynicotinic acid (CAS: 393184-78-6) is a substituted nicotinic acid derivative with the molecular formula C₈H₈BrNO₃ and a molecular weight of 246.07 g/mol. This compound features a bromine atom at the 5-position and an ethoxy group (-OCH₂CH₃) at the 2-position of the pyridine ring. It is widely utilized as a key intermediate in pharmaceutical and agrochemical synthesis due to its reactivity in cross-coupling reactions and functional group transformations . The ethoxy substituent enhances solubility in organic solvents compared to smaller alkoxy groups (e.g., methoxy), which influences its applications in drug discovery and material science .

Properties

IUPAC Name

5-bromo-2-ethoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-2-13-7-6(8(11)12)3-5(9)4-10-7/h3-4H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLDXHCDXKRRTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=N1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626839
Record name 5-Bromo-2-ethoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

393184-78-6
Record name 5-Bromo-2-ethoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-ethoxynicotinic acid can be achieved through various synthetic routes. One common method involves the bromination of 2-ethoxynicotinic acid. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 5-position of the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-ethoxynicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-ethoxynicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethoxynicotinic acid depends on its specific application. In biochemical assays, it may act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of the enzyme. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 5-bromo-2-ethoxynicotinic acid with analogous compounds, emphasizing substituent effects on properties and applications:

Compound Name CAS Substituents Molecular Formula Molecular Weight Similarity Index Key Applications
This compound 393184-78-6 Br (5), OCH₂CH₃ (2) C₈H₈BrNO₃ 246.07 - Pharmaceuticals, intermediates
5-Bromo-2-methoxynicotinic acid 54916-66-4 Br (5), OCH₃ (2) C₇H₆BrNO₃ 232.03 0.85 Organic synthesis
5-Bromo-6-chloronicotinic acid 29241-62-1 Br (5), Cl (6) C₆H₃BrClNO₂ 236.45 0.90 Agrochemical research
Methyl 5-bromo-2-ethoxynicotinate 1031927-15-7 Br (5), OCH₂CH₃ (2), COOCH₃ C₉H₁₀BrNO₃ 260.09 0.99 Ester prodrug development
5-Bromo-2-hydroxynicotinic acid 41668-13-7 Br (5), OH (2) C₆H₄BrNO₃ 218.00 0.78 Metal coordination studies

Key Observations:

  • Substituent Effects on Solubility: The ethoxy group in this compound improves lipid solubility compared to the methoxy analog, making it more suitable for lipophilic drug formulations .
  • Reactivity in Synthesis: Bromine at the 5-position enables Suzuki-Miyaura cross-coupling reactions, while the ethoxy group can undergo demethylation or displacement in further functionalization .
  • Ester Derivatives: Methyl 5-bromo-2-ethoxynicotinate (similarity: 0.99) is a direct ester analog with enhanced stability under acidic conditions, often used in prodrug strategies .

Research Findings and Challenges

  • Steric and Electronic Effects: The ethoxy group’s larger size compared to methoxy reduces electrophilic substitution rates at the 2-position but enhances resistance to oxidative degradation .
  • Safety and Handling: Limited safety data exist for this compound, though related bromopyridines (e.g., 5-bromo-6-chloronicotinic acid) are classified as irritants, requiring proper PPE during handling .
  • Synthetic Challenges: Competitive halogen displacement (e.g., Br → Cl) in polyhalogenated analogs complicates the synthesis of pure products, necessitating precise reaction control .

Biological Activity

5-Bromo-2-ethoxynicotinic acid is a derivative of nicotinic acid that has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound features a bromine atom at the 5-position and an ethoxy group at the 2-position of the nicotinic acid structure, which may influence its interaction with biological targets.

  • Molecular Formula : C9_{9}H10_{10}BrN1_{1}O2_{2}
  • Molecular Weight : 245.09 g/mol
  • Structural Features :
    • Bromine substituent enhances lipophilicity.
    • Ethoxy group may improve solubility and bioavailability.

Research indicates that this compound may interact with nicotinic acetylcholine receptors (nAChRs), which are critical in various neurological processes including cognition and neuroprotection. The compound's structure suggests it could act as an agonist or modulator of these receptors, potentially leading to enhanced neurotransmission and cognitive effects.

Biological Activities

  • Antimicrobial Activity :
    • Preliminary studies suggest that derivatives of nicotinic acid, including this compound, exhibit antimicrobial properties against various bacterial strains. For instance, compounds related to this structure have shown Minimum Inhibitory Concentration (MIC) values in the range of 50 µg/mL to 500 µg/mL against Gram-positive and Gram-negative bacteria .
  • Neuroprotective Effects :
    • The interaction with nAChRs positions this compound as a potential candidate for neuroprotective therapies. Studies have indicated that compounds that target these receptors can mitigate neurodegenerative processes .
  • Anti-inflammatory Properties :
    • Some nicotinic acid derivatives have demonstrated anti-inflammatory effects, which could be attributed to their ability to modulate immune responses via nAChR activation .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various nicotinic acid derivatives, including this compound. The results indicated significant activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 20 µg/mL to 100 µg/mL, suggesting its potential as an antibacterial agent .

Neuroprotective Research

In a study focusing on neurodegenerative diseases, researchers explored the effects of this compound on neuronal cell lines. The compound demonstrated a protective effect against oxidative stress-induced cell death, supporting its role as a neuroprotective agent .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
5-Bromo-nicotinic acidBromine at 5-positionModerate antimicrobial activity
5-Ethoxy-nicotinic acidEthoxy at 2-positionEnhanced solubility; potential for neuroprotection
5-Bromo-2-methyl-nicotinic acidBromine at 5-position; Methyl at 2-positionNotable cognitive enhancement effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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